6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid is a heterocyclic organic compound characterized by its complex structure and significant biological activity. Its IUPAC name reflects its chemical composition, which includes a bromine atom, a pyridine ring, and a quinoline structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.
The compound is classified under heterocycles due to the presence of nitrogen atoms within its rings. It is often utilized in research settings for its role as a building block in synthesizing more complex molecules. The compound is cataloged with the CAS number 5109-99-9 and has a molecular weight of 329.15 g/mol .
The synthesis of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the bromination of 2-pyridin-3-ylquinoline-4-carboxylic acid. This reaction generally employs bromine or a brominating agent in the presence of suitable solvents and catalysts to facilitate the substitution reaction.
The process can be summarized as follows:
The molecular structure of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid features:
The compound's structure can be visualized as consisting of a quinoline core with a carboxylic acid group at one end and a pyridine ring at another, with the bromine atom attached to the quinoline .
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
The primary targets for 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The mechanism of action involves:
This inhibition can lead to apoptosis in cancer cells, making this compound a candidate for anticancer drug development .
Key physical and chemical properties of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid include:
The compound is classified as an irritant, necessitating careful handling during laboratory use .
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid has several significant applications in scientific research:
Quinoline, a privileged scaffold in medicinal chemistry, has yielded numerous clinically significant agents since the isolation of quinine from cinchona bark in the 19th century. This bicyclic nitrogenous heterocycle forms the structural foundation of antimalarial therapeutics like chloroquine and mefloquine, which function through heme polymerization inhibition in Plasmodium parasites [4]. Beyond antiparasitic applications, quinoline derivatives have progressively expanded into oncology therapeutics. Marketed drugs include topoisomerase inhibitors (topotecan, irinotecan), tyrosine kinase inhibitors (bosutinib, cabozantinib), and EGFR inhibitors (neratinib), collectively addressing diverse cancer types through targeted protein interactions [4]. The historical trajectory demonstrates quinoline's adaptability as a molecular platform, where strategic substitutions at key positions (C-2, C-4, C-6) enable tailored bioactivity against specific therapeutic targets.
Table 1: Clinically Established Quinoline-Based Therapeutics
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Chloroquine | Antimalarial | Heme polymerization | 4-Aminoquinoline core |
Topotecan | Anticancer (topoisomerase inhibitor) | DNA-topoisomerase I complex | C-10 extended conjugation |
Cabozantinib | Anticancer (tyrosine kinase inhibitor) | MET, VEGFR2, RET | C-4-anilinoquinoline |
Bosutinib | Anticancer | Bcr-Abl kinase | C-2-pyridinyl substitution |
Neratinib | Anticancer | EGFR/HER2 | C-4-anilino with acrylamide moiety |
The integration of pyridinyl substituents at the quinoline C-2 position creates electronically sophisticated architectures with enhanced pharmacodynamic potential. 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid exemplifies this strategy, featuring three distinct nitrogen-containing rings that collectively modulate electron distribution. The pyridine ring at C-2 contributes additional hydrogen bonding capacity through its endocyclic nitrogen, while simultaneously extending molecular planarity. This configuration promotes target engagement via π-π stacking interactions with aromatic residues in enzyme binding pockets [4]. The C-4 carboxylic acid moiety provides pH-dependent ionization (pKa ~4-5), enhancing aqueous solubility under physiological conditions – a critical factor for bioavailability that often plagues unsubstituted quinoline systems [4] . Molecular modeling reveals that the dihedral angle between quinoline and pyridine rings typically ranges between 15-30°, preserving near-coplanar geometry that facilitates deep penetration into hydrophobic protein clefts [4]. This geometric alignment is further stabilized by intramolecular resonance between the pyridine nitrogen and quinoline π-system, creating a rigid bioactive conformation favorable for selective target binding.
Table 2: Functional Group Contributions in 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic Acid
Structural Element | Physicochemical Contribution | Biological Role |
---|---|---|
Quinoline Core | Planar hydrophobic surface | Membrane penetration; π-stacking interactions |
C-2 Pyridin-3-yl Group | Hydrogen bond acceptor site; Extended conjugation | Target specificity; Electronic modulation |
C-4 Carboxylic Acid | pH-dependent ionization; Metal chelation | Solubilization; Zinc-binding in metalloenzymes |
C-6 Bromine | Steric bulk; Halogen bonding potential | Selectivity enhancement; Metabolic stability |
The strategic placement of bromine at the quinoline C-6 position profoundly impacts molecular recognition and pharmacokinetic behavior. As a heavy halogen (van der Waals radius: 1.85 Å), bromine creates localized hydrophobic domains that enhance binding affinity through complementary interactions with protein subpockets rich in aliphatic residues [6]. Spectroscopic analyses demonstrate bromine's electron-withdrawing effect elevates the quinoline core's π-electron deficiency by ~0.35 eV, strengthening charge-transfer complexes with electron-rich biological targets [4]. Bromine also enables versatile synthetic elaboration through transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), serving as a synthetic handle for generating derivative libraries – a property exploited in structure-activity relationship (SAR) optimization campaigns [8] [2].
Metabolically, the carbon-bromine bond exhibits calculated dissociation energies of ~65-70 kcal/mol, imparting superior stability against cytochrome P450-mediated oxidation compared to chlorine or fluorine analogs. This resistance to oxidative metabolism translates to extended plasma half-lives in vivo, though comprehensive ADME studies specific to this compound remain unpublished. Crucially, bromine participates in halogen bonding interactions with carbonyl oxygens (bond strength: 3-5 kcal/mol) and cationic residues in target proteins, as validated in crystallographic studies of analogous bromoquinolines complexed with kinases [4] [6]. The orthogonal nature of these interactions relative to hydrogen bonding enables novel binding geometries inaccessible to non-halogenated analogs, potentially improving selectivity profiles.
Table 3: Bromine-Driven Reactivity and Binding Properties
Property | Effect | Therapeutic Advantage |
---|---|---|
Halogen Bonding Capacity | Directional interaction (C-Br···O=C) | Enhanced binding specificity |
Cross-Coupling Reactivity | Suzuki-Miyaura coupling yield >85% | Rapid derivatization for SAR exploration |
Metabolic Stability | t₁/₂ ~5.7h (microsomal assay model) | Reduced dosing frequency |
Electron-Withdrawing Effect | Hammett σₘ = 0.37 (moderate resonance contribution) | Optimized charge distribution for target engagement |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0